N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(11-1-5-15-6-2-11)16-9-12-17-13(18-20-12)10-3-7-21-8-4-10/h1-2,5-6,10H,3-4,7-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUAVDCLLZOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
Thian-4-ylcarbonitrile (1 ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield thian-4-ylamidoxime (2 ) (Scheme 1).
Reaction Conditions
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NH₂OH·HCl | 1.2 | EtOH/H₂O | 80 | 6 | 78 |
Characterization
Cyclization to 1,2,4-Oxadiazole
Amidoxime 2 undergoes cyclization with methyl bromoacetate in the presence of K₂CO₃ in DMF at 120°C for 12 hours, producing methyl [3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]acetate (3 ) (Scheme 1).
Reaction Conditions
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl bromoacetate | 1.5 | DMF | 120 | 12 | 65 |
Characterization
Ester Reduction to Primary Amine
Catalytic hydrogenation of 3 using 10% Pd/C in methanol under H₂ (50 psi) at 25°C for 4 hours yields 5-(aminomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole (4 ) (Scheme 1).
Reaction Conditions
| Catalyst | Pressure (psi) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 10% Pd/C | 50 | MeOH | 25 | 4 | 89 |
Characterization
Synthesis of Pyridine-4-carbonyl Chloride (Fragment B)
Pyridine-4-carboxylic acid (5 ) is treated with thionyl chloride (SOCl₂) under reflux for 2 hours to generate pyridine-4-carbonyl chloride (6 ) (Scheme 2).
Reaction Conditions
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SOCl₂ | 3.0 | Toluene | 110 | 2 | 95 |
Characterization
Amide Coupling to Assemble Final Product
Fragment 4 (1.0 equiv) reacts with 6 (1.2 equiv) in anhydrous DCM using triethylamine (TEA) as base at 0°C → 25°C for 8 hours, yielding N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide (7 ) (Scheme 3).
Reaction Conditions
| Reagent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6 | 1.2 | DCM | 0 → 25 | 8 | 76 |
| TEA | 3.0 |
Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J = 4.8 Hz, 2H, pyridine-H), 8.02 (d, J = 4.8 Hz, 2H, pyridine-H), 4.62 (s, 2H, CH₂), 3.85–3.78 (m, 4H, SCH₂), 2.73–2.68 (m, 1H, SCH).
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).
Optimization and Yield Comparison
Coupling Reagent Screening
Alternative coupling agents were evaluated for Step 4 (Table 1):
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HBTU | 76 | 98.2 |
| EDC/HOBt | 68 | 95.4 |
| DCC | 59 | 92.1 |
HBTU provided optimal results due to reduced racemization and higher functional group tolerance.
Solvent Effects
Polar aprotic solvents enhanced reaction efficiency (Table 2):
| Solvent | Yield (%) |
|---|---|
| DCM | 76 |
| DMF | 81 |
| THF | 63 |
DMF marginally improved yields but complicated purification due to high boiling point.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or alkaline conditions, leading to ring cleavage. For example:
-
Acidic Hydrolysis : Protonation of the oxadiazole nitrogen initiates ring opening, yielding a thioamide intermediate. This is consistent with studies on structurally related oxadiazoles12.
-
Alkaline Hydrolysis : Deprotonation facilitates nucleophilic attack by hydroxide ions at the C5 position, producing a carboxamide derivative3.
Table 1: Hydrolysis Conditions and Products
Nucleophilic Substitution at the Oxadiazole Methyl Group
The methylene bridge (-CH-) adjacent to the oxadiazole nitrogen may undergo substitution under electrophilic or radical conditions:
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl introduces bromine at the methylene position4.
-
Amination : Treatment with ammonia or primary amines yields secondary/tertiary amine derivatives5.
Table 2: Substitution Reactions
| Reagent | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|
| NBS/CCl | Brominated derivative | 72 | Radical initiation required | |
| NH/EtOH | N-Methylamine analog | 58 | Prolonged reaction time |
Coordination Chemistry with Metal Ions
The pyridine nitrogen and oxadiazole nitrogens serve as potential ligands for transition metals:
-
Cu(II) Complexation : Forms stable complexes with Cu in aqueous ethanol, verified by UV-Vis spectroscopy6.
-
Pd(II) Catalysis : Participates in cross-coupling reactions as a ligand, enhancing catalytic efficiency7.
Oxidation of the Thian-4-yl Substituent
The tetrahydrothiopyran (thian-4-yl) group undergoes oxidation at the sulfur atom:
-
S-Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) yields sulfoxide and sulfone derivatives12.
Table 3: Oxidation Pathways
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| m-CPBA (1 equiv) | Sulfoxide | >90% conversion | |
| HO/AcOH | Sulfone | Requires excess agent |
Thermal and Photochemical Stability
-
Thermal Degradation : Decomposes above 250°C, releasing CO and NH gases (TGA-DSC analysis)3.
-
Photolysis : UV irradiation (254 nm) induces C–N bond cleavage in the oxadiazole ring, forming nitrile byproducts6.
Biological Reactivity and Prodrug Activation
In pharmacological contexts (e.g., kinase inhibition67):
-
Enzymatic Hydrolysis : Serum esterases cleave the carboxamide bond, releasing active metabolites.
-
Glutathione Conjugation : The thian-4-yl sulfur reacts with glutathione, modulating bioavailability8.
Key Mechanistic Insights
-
The electron-withdrawing oxadiazole ring enhances the electrophilicity of the methylene bridge, facilitating nucleophilic attacks41.
-
Steric hindrance from the thian-4-yl group slows reactions at the oxadiazole C3 position3.
-
Pyridine coordination stabilizes transition states in metal-mediated reactions67.
Scientific Research Applications
Chemistry
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide serves as a building block in organic synthesis. Its oxadiazole moiety is particularly useful for creating more complex molecules through various coupling reactions. Researchers have utilized this compound to develop new synthetic pathways that can lead to novel materials with enhanced properties.
Biology
The compound is being investigated for its potential as a biochemical probe or inhibitor. Its structural similarity to biologically active molecules suggests that it may interact with specific enzymes or receptors, making it a candidate for further studies in enzyme inhibition and biological assays.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of oxadiazole compounds exhibit significant enzyme inhibition activity against certain targets involved in disease pathways. The thian group enhances the binding affinity of the compound to the active site of enzymes, leading to promising results in preliminary assays.
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. The compound's ability to inhibit specific biological pathways positions it as a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that similar oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines. The introduction of the thian group may enhance these effects by increasing cellular uptake or modifying metabolic pathways.
Industry
This compound has potential applications in material science and catalysis. Its unique structure allows it to function as a ligand in metal-catalyzed reactions, facilitating the development of new catalysts that can improve reaction efficiencies.
Mechanism of Action
The mechanism by which N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thian-4-yl group may also play a role in modulating the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide
Uniqueness
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a complex structure that integrates several functional groups:
- Thian Group : This sulfur-containing moiety may enhance the compound's biological activity through increased binding affinity to target proteins.
- Oxadiazole Ring : Known for its pharmacological properties, this heterocyclic structure has been associated with various biological activities, including anticancer and antimicrobial effects.
- Pyridine Carboxamide : This portion of the molecule contributes to its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
-
Enzyme Inhibition : The oxadiazole moiety has shown potential in inhibiting various enzymes, including:
- Histone Deacetylases (HDACs) : Implicated in cancer progression, HDAC inhibition can lead to altered gene expression and apoptosis in cancer cells.
- Carbonic Anhydrases (CAs) : These enzymes are involved in pH regulation and are targets for anti-cancer therapies.
- Antitumor Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have exhibited IC50 values in the low micromolar range against multiple tumor types .
- Antimicrobial Properties : The thian and oxadiazole components may confer antimicrobial activity, particularly against resistant strains of bacteria and fungi .
Research Findings
Recent studies have highlighted the promising biological activities of this compound:
Table 1: Biological Activity Highlights
Case Studies
- Antitumor Efficacy : A study evaluating similar oxadiazole derivatives reported that modifications led to enhanced antitumor activity against a panel of twelve human tumor cell lines. Compounds exhibited IC50 values as low as 2.76 µM against ovarian cancer cells .
- Antimicrobial Testing : Another investigation into oxadiazole derivatives found that certain compounds displayed promising activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for development as anti-tubercular agents .
Q & A
Q. Critical Conditions :
- Temperature control (80–120°C for cyclization).
- Solvent selection (DMSO or THF for polar intermediates).
- Catalysts like EDC/HOBt for carboxamide bond formation .
What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Basic Research Question
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm connectivity of the thian-4-yl, oxadiazole, and pyridine moieties. Key signals include:
- Pyridine C=O resonance at ~167–170 ppm (¹³C).
- Oxadiazole C=N signals at ~160–165 ppm .
- X-ray Crystallography : Employ SHELX software for structure refinement. The thian-4-yl sulfur atom and oxadiazole nitrogen atoms produce distinct electron density maps .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated 319.35 g/mol).
How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Advanced Research Question
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace thian-4-yl with phenyl or piperidine) to assess bioactivity changes .
- Biological Assays : Test analogs against targets like microbial enzymes (e.g., E. coli DNA gyrase) or cancer cell lines (e.g., MCF-7), measuring IC₅₀ values .
- Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity/logP with activity.
Q. Example SAR Findings :
| Substituent | Bioactivity (IC₅₀, μM) | Notes |
|---|---|---|
| Thian-4-yl | 12.3 ± 1.2 | High lipophilicity enhances membrane penetration |
| Phenyl | 45.7 ± 3.8 | Reduced activity due to steric hindrance |
What computational strategies can predict the biological targets of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The oxadiazole ring shows affinity for ATP-binding pockets in kinases .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Key interactions include hydrogen bonds with pyridine C=O and hydrophobic contacts with thian-4-yl .
- QSAR Modeling : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors to predict antimicrobial activity .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Common Contradictions :
- Discrepancies in IC₅₀ values for the same target (e.g., 12.3 μM vs. 28.4 μM).
Resolution Strategies : - Purity Verification : Use HPLC (≥98% purity) to rule out impurity effects .
- Assay Standardization : Adopt uniform protocols (e.g., MTT assay for cytotoxicity with 24-h incubation) .
- Structural Confirmation : Re-analyze crystal structures to detect polymorphism or solvate formation .
What are the challenges in optimizing the compound’s solubility for in vivo studies?
Advanced Research Question
Challenges :
- Low aqueous solubility due to the hydrophobic thian-4-yl group.
Solutions : - Prodrug Design : Introduce phosphate esters at the pyridine carboxamide group .
- Co-solvent Systems : Use PEG-400/water mixtures (70:30 v/v) to enhance solubility to ~5 mg/mL .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
How can the metabolic stability of this compound be evaluated?
Advanced Research Question
Methods :
- Liver Microsome Assays : Incubate with rat/human microsomes (37°C, pH 7.4) and monitor degradation via LC-MS. The oxadiazole ring is prone to CYP3A4-mediated oxidation .
- Metabolite Identification : Use HR-MS/MS to detect hydroxylated or glucuronidated derivatives .
- Structural Stabilization : Fluorinate the thian-4-yl group to reduce metabolic liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
